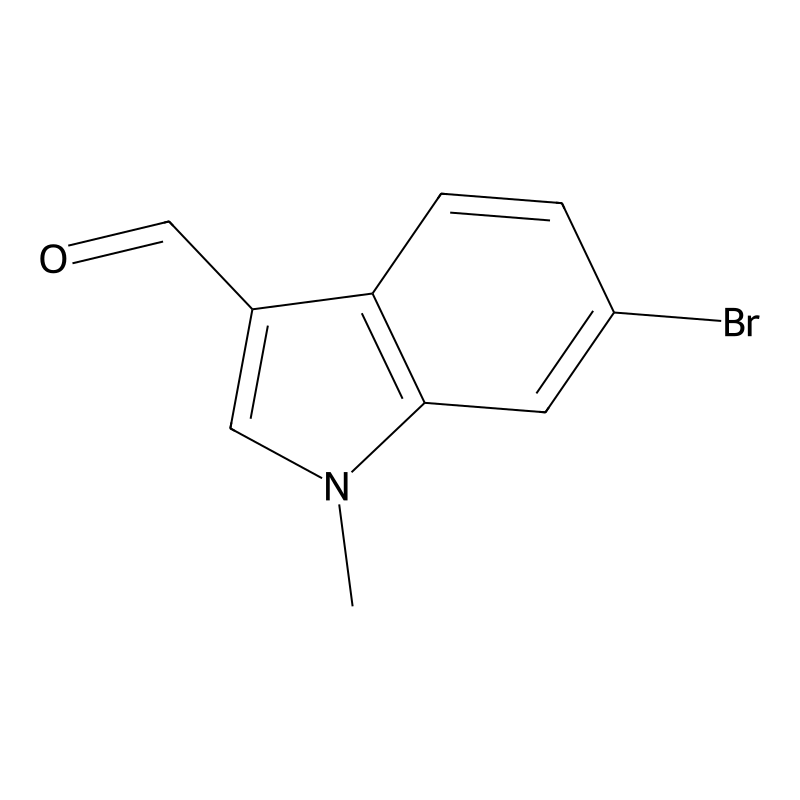

6-bromo-1-methyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-1-methyl-1H-indole-3-carbaldehyde is a highly functionalized, orthogonally reactive heterocyclic building block central to medicinal chemistry and advanced materials synthesis. Featuring a permanently methylated indole nitrogen, a reactive 3-carbaldehyde group, and a 6-position bromine atom, this compound is engineered for streamlined late-stage functionalization. The N-methyl group fundamentally alters the molecule's processability by permanently masking the acidic indole N-H bond, thereby enhancing solubility in organic solvents and preventing unwanted side reactions under basic or transition-metal-catalyzed conditions. This tri-functional scaffold is primarily procured as a rigid, vector-specific precursor for synthesizing kinase inhibitors, antimalarial agents, and extended conjugated systems where both high synthetic throughput and precise spatial geometry are required [1].

Substituting 6-bromo-1-methyl-1H-indole-3-carbaldehyde with its unmethylated analog (6-bromo-1H-indole-3-carbaldehyde) introduces severe process inefficiencies, as the acidic N-H proton consumes stoichiometric equivalents of base during cross-coupling and condensation reactions, leading to competitive N-alkylation or N-arylation that ruins batch purity[1]. Furthermore, attempting to use the 5-bromo isomer as a generic substitute fundamentally alters the trajectory of downstream cross-coupled substituents. In medicinal chemistry, shifting a bulky aryl or heteroaryl group from the 6-position to the 5-position changes the spatial vector by approximately 60 degrees, which routinely abolishes receptor binding affinity in optimized kinase or antimalarial scaffolds [2]. Procurement must strictly target the 6-bromo-1-methyl configuration to ensure both synthetic reproducibility and biological activity.

Elimination of Protection Steps and Enhanced Cross-Coupling Yields

In palladium-catalyzed cross-coupling workflows, the presence of an unprotected indole nitrogen severely impacts reaction efficiency. Class-level studies demonstrate that N-methylated indoles like 6-bromo-1-methyl-1H-indole-3-carbaldehyde routinely achieve >85-95% yields in Suzuki and Sonogashira couplings. In contrast, the N-H baseline comparator (6-bromo-1H-indole-3-carbaldehyde) often suffers a 15-30% yield penalty due to competitive N-arylation and the consumption of the basic catalyst by the acidic N-H proton [1]. Procurement of the N-methylated variant eliminates the need for transient protection/deprotection steps (e.g., BOC or Ts protection), saving two synthetic steps and significantly improving overall mass recovery.

| Evidence Dimension | Cross-coupling yield and synthetic step count |

| Target Compound Data | >85-95% yield; 0 additional protection steps required |

| Comparator Or Baseline | 6-bromo-1H-indole-3-carbaldehyde (N-H analog): ~60-75% yield; requires 2 additional steps for protection/deprotection |

| Quantified Difference | 15-30% higher coupling yield and elimination of 2 synthetic steps |

| Conditions | Palladium-catalyzed cross-coupling under basic conditions (e.g., K2CO3, Pd(dppf)Cl2) |

Eliminating protection/deprotection steps directly reduces reagent costs, shortens production timelines, and improves overall batch scalability for industrial buyers.

Chemoselectivity in Base-Catalyzed Condensations

The 3-carbaldehyde group is frequently targeted for Knoevenagel or Wittig olefinations to extend the conjugated system. When utilizing 6-bromo-1-methyl-1H-indole-3-carbaldehyde, the permanent N-methyl mask ensures >95% chemoselectivity for the aldehyde carbon. Conversely, the N-H comparator is susceptible to competitive N-alkylation by electrophilic reagents under strong basic conditions, which can generate 10-20% of N-functionalized impurities [1]. This necessitates tedious chromatographic purification to isolate the desired product.

| Evidence Dimension | Chemoselectivity and impurity generation |

| Target Compound Data | >95% chemoselectivity for aldehyde olefination |

| Comparator Or Baseline | 6-bromo-1H-indole-3-carbaldehyde: Generates 10-20% N-alkylated/oligomeric impurities |

| Quantified Difference | Near-total elimination of N-functionalized side products |

| Conditions | Base-catalyzed condensation (e.g., Wittig reagents, strong base) |

High chemoselectivity prevents the formation of structurally similar impurities, minimizing the need for costly and time-consuming chromatographic purifications.

Vector Trajectory for Pharmacophore Optimization

In the development of targeted therapeutics, such as 2,6-diazaspirooctane pyrimidine-hydroxamic acid antimalarials, the exact position of the cross-coupling site is critical. 6-bromo-1-methyl-1H-indole-3-carbaldehyde directs the subsequent aryl or heteroaryl extension along the C6 vector. Substituting this with the 5-bromo-1-methyl-1H-indole-3-carbaldehyde isomer shifts the extension vector by approximately 60 degrees [1]. This geometric shift dictates whether the resulting molecule successfully occupies the target binding pocket or clashes with the receptor wall, making the 6-bromo isomer a strict binary requirement for specific SAR profiles.

| Evidence Dimension | Substituent projection vector |

| Target Compound Data | C6-directed trajectory (optimal for specific deep-pocket binding) |

| Comparator Or Baseline | 5-bromo-1-methyl-1H-indole-3-carbaldehyde: ~60-degree vector shift |

| Quantified Difference | Binary impact on target binding affinity (active vs inactive) due to steric clashes |

| Conditions | Receptor binding pocket occupancy in SAR studies |

Procuring the exact 6-bromo isomer is non-negotiable for research programs where the spatial trajectory of the indole core dictates biological efficacy.

Precursor for Antimalarial and Kinase Inhibitor Scaffolds

Because the 6-bromo position provides a specific geometric vector for downstream cross-coupling, this compound is the required starting material for synthesizing complex pharmaceutical agents, such as pyrimidine-hydroxamic acid antimalarials. The N-methyl group ensures the indole core remains stable and unreactive during multi-step syntheses [1].

Late-Stage Palladium-Catalyzed Cross-Coupling

In industrial workflows requiring Suzuki, Heck, or Sonogashira couplings, this compound is prioritized over its N-H analog. The permanent N-methylation prevents catalyst poisoning and base consumption by acidic protons, allowing for higher throughput and cleaner impurity profiles during scale-up [2].

Synthesis of Extended Conjugated Optoelectronic Materials

For materials science applications, the highly reactive 3-carbaldehyde group is ideal for Knoevenagel condensations to build extended pi-conjugated systems. The N-methyl group prevents unwanted N-alkylation side reactions, ensuring high-purity batch production of organic semiconductor precursors [2].